molecular formula C14H14NO+ B14304130 Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- CAS No. 113674-52-5

Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-

Cat. No.: B14304130
CAS No.: 113674-52-5
M. Wt: 212.27 g/mol
InChI Key: DBOHWMPKJCJANT-UHFFFAOYSA-O
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Description

Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound consists of a pyridinium ring substituted with a 4-hydroxyphenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- typically involves the reaction of 4-hydroxybenzyl aldehyde with 1,4-dimethylpyridinium iodide in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions overnight. The resultant product is then purified through recrystallization in a sodium hydroxide aqueous solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, ethyl-substituted pyridinium compounds, and various ethers and esters depending on the specific substitution reactions.

Scientific Research Applications

Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological and chemical activities. These interactions can influence the compound’s ability to inhibit enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to form stable aggregates and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113674-52-5

Molecular Formula

C14H14NO+

Molecular Weight

212.27 g/mol

IUPAC Name

4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenol

InChI

InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3/p+1

InChI Key

DBOHWMPKJCJANT-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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